6-Chlorobenzo[d]isoxazol-3-ol
Overview
Description
6-Chlorobenzo[d]isoxazol-3-ol is a chemical compound with the empirical formula C7H4ClNO2 and a molecular weight of 169.57 . It is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is Oc1noc2cc (Cl)ccc12 . The InChI is 1S/C7H4ClNO2/c8-4-1-2-5-6 (3-4)11-9-7 (5)10/h1-3H, (H,9,10) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 169.57 .Scientific Research Applications
Quantum Chemical Calculations and Spectral Analysis
The compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, closely related to 6-Chlorobenzo[d]isoxazol-3-ol, has been synthesized and studied extensively. Spectroscopic techniques like FT-IR, NMR, and UV-Vis were used for its characterization. Quantum chemical calculations revealed insights into its molecular geometry, vibrational frequencies, and molecular electrostatic potential. Additionally, its antioxidant and antimicrobial activities were investigated, suggesting potential applications in these areas (Eryılmaz et al., 2016).
Bioisosteric Analysis for Neuroactive Compounds
Isoxazol-3-ol, a compound structurally similar to this compound, has been analyzed as a carboxy group bioisostere in neuroactive analogues of 4-aminobutyric acid (GABA) and glutamic acid. The study included low-temperature single-crystal structure determinations and ab initio calculations to understand its structural characteristics and its implications in pharmacological effects (Frydenvang et al., 1997).
Degradation of Environmental Contaminants
Research on 3-Chlorobenzoate degradation by Rhodococcus opacus strains indicates the environmental significance of chlorobenzoates, including compounds like this compound. The study provided insights into the substrate specificity of enzymes involved in the degradation process, indicating potential applications in bioremediation (Solyanikova et al., 2019).
Ultrasonic-assisted Synthesis and Antimicrobial Activity
The ultrasonic-assisted synthesis of bis-isoxazole derivatives, involving a compound structurally related to this compound, has been explored. The synthesized compounds displayed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Feng et al., 2021).
Groundwater Micropollutant Bioremediation
Aminobacter sp. MSH1, utilizing chlorobenzoates similar to this compound, has been studied for its potential in bioremediation of groundwater micropollutants. The unique chlorobenzoate catabolic pathway discovered in this microorganism highlights its potential in environmental clean-up and pollution control (Raes et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Chlorobenzo[d]isoxazol-3-ol is D-amino acid oxidase (DAO) . DAO is an FAD-dependent peroxisomal flavoenzyme that mediates the conversion of neutral and polar D-amino acids to the corresponding α-keto acids .
Mode of Action
This compound acts as a reversible inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thereby inhibiting its activity .
Biochemical Pathways
By inhibiting DAO, this compound affects the metabolic pathways involving D-amino acids . This can lead to an accumulation of D-amino acids, which can have various downstream effects depending on the specific D-amino acid involved .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of DAO by this compound can have various molecular and cellular effects. For example, it has been shown to impair the ability of neutrophils to clear Salmonella, leading to the harboring of viable intracellular bacteria during the early stages of infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to DAO . Additionally, the presence of other compounds that can bind to DAO may affect the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
6-Chlorobenzo[d]isoxazol-3-ol interacts with D-amino acid oxidase, an enzyme that mediates the conversion of neutral and polar D-amino acids to the corresponding α-keto acids . The nature of this interaction is inhibitory, meaning that this compound can reduce the activity of D-amino acid oxidase .
Cellular Effects
Given its role as a D-amino acid oxidase inhibitor, it can be inferred that it may influence cell function by modulating the metabolism of D-amino acids . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory interaction with D-amino acid oxidase . By inhibiting this enzyme, it can alter the conversion of D-amino acids to α-keto acids, thereby influencing various biochemical processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of D-amino acids, where it interacts with the enzyme D-amino acid oxidase
Properties
IUPAC Name |
6-chloro-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPSPJRTQCDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ONC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381878 | |
Record name | 6-chlorobenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61977-29-5 | |
Record name | 6-chlorobenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-hydroxy-1,2-benzisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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